1-(3-Hydroxyphenyl)hexan-1-one

Description

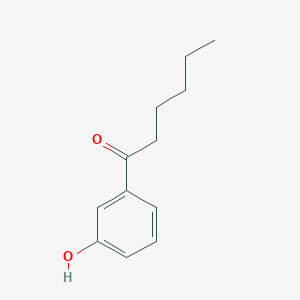

Structure

2D Structure

3D Structure

Properties

CAS No. |

103119-13-7 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)hexan-1-one |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h5-7,9,13H,2-4,8H2,1H3 |

InChI Key |

YUWMKUYZYSWEAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Contextualization Within Ketone and Phenolic Compound Research

1-(3-Hydroxyphenyl)hexan-1-one belongs to the broad classes of ketones and phenolic compounds, both of which are of immense importance in chemistry and biology. Ketones are characterized by a carbonyl group (C=O) bonded to two other carbon atoms, and their reactivity is central to a vast number of organic transformations. Phenolic compounds, containing a hydroxyl (-OH) group attached to an aromatic ring, are well-known for their diverse biological activities, including antioxidant and antimicrobial properties. smolecule.com The presence of both a ketone and a phenolic hydroxyl group within the same molecule gives this compound a unique chemical profile, making it a subject of interest for creating more complex molecules and for potential applications in medicinal chemistry and materials science. figshare.com

Historical Perspective of Synthesis and Initial Characterization Efforts

In the case of 1-(3-Hydroxyphenyl)hexan-1-one, a plausible synthetic route is the Friedel-Crafts acylation of phenol (B47542) with hexanoyl chloride. The hydroxyl group of phenol is an ortho-, para-directing group; however, the reaction conditions can be manipulated to favor the formation of the meta-substituted product. The synthesis of the isomeric compounds, 1-(2'-hydroxyphenyl)-hexan-1-one and 1-(4-hydroxyphenyl)hexan-1-one (B1583213), has been documented, providing a basis for the synthesis of the 3-hydroxy isomer. smolecule.comprepchem.com The characterization of such compounds typically involves spectroscopic techniques like Infrared (IR) spectroscopy to confirm the presence of the carbonyl and hydroxyl groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the full structure.

Structural Significance and Precursor Roles in Organic Synthesis

The structure of 1-(3-Hydroxyphenyl)hexan-1-one, with a hexanoyl chain and a hydroxyl group at the meta-position of the phenyl ring, is significant for its reactivity and potential as a synthetic precursor. The ketone's carbonyl group can undergo various reactions, such as reduction to an alcohol or conversion to other functional groups. The phenolic hydroxyl group can also be a site for various chemical modifications.

This dual functionality makes this compound a versatile building block in organic synthesis. For instance, it can be used to synthesize more complex molecules with potential biological activities. The general class of hydroxyphenyl alkanones has been explored for the synthesis of compounds with potential α/β-blocker type activities. stuba.sk The specific placement of the hydroxyl group at the meta position influences the electronic properties of the aromatic ring and the reactivity of the carbonyl group, offering different synthetic possibilities compared to its ortho and para isomers.

Overview of Major Research Avenues and Gaps in Understanding

Established Synthetic Pathways for this compound

The synthesis of this compound can be accomplished through several strategic approaches, each with its own set of advantages and limitations. These methods primarily include acylation reactions, reduction of specific precursor molecules, and other innovative routes.

Approaches via Acylation Reactions

Acylation reactions, particularly the Friedel-Crafts and Houben-Hoesch reactions, are fundamental methods for the synthesis of aryl ketones. bncollegebgp.ac.inmdpi.com The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. bncollegebgp.ac.inCurrent time information in Bangalore, IN. For instance, the synthesis of the isomeric 1-(4-hydroxyphenyl)hexan-1-one (B1583213) can be achieved by the Friedel-Crafts acylation of phenol (B47542) with hexanoyl chloride. Current time information in Bangalore, IN.

However, the direct acylation of phenol to produce this compound is challenging. The hydroxyl group is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution, leading to the formation of ortho and para isomers rather than the desired meta product. organic-chemistry.org

To circumvent this regioselectivity issue, multi-step strategies are typically employed. One such strategy involves the protection of the hydroxyl group, for example, as a methoxy (B1213986) group. The starting material would then be anisole (B1667542). However, acylation of anisole would still predominantly yield the para-substituted product. A more viable, albeit indirect, route could start with a meta-substituted precursor like 3-bromoanisole. This would allow for the introduction of the hexanoyl group at the desired position via a Grignard reaction followed by oxidation, and subsequent demethylation to reveal the hydroxyl group.

The Houben-Hoesch reaction offers an alternative acylation method using a nitrile as the acylating agent with a Lewis acid catalyst. bncollegebgp.ac.inwikipedia.org This reaction is particularly effective for polyhydroxy- or polyalkoxyphenols. bncollegebgp.ac.innibs.ac.cn However, it is generally unsuccessful with simple phenols because the reaction tends to occur at the hydroxyl oxygen rather than on the aromatic ring. bncollegebgp.ac.in

Strategies Involving Reduction of Precursor Molecules

The ketone functionality of this compound allows for its synthesis via the reduction of suitable precursors. More commonly, the ketone itself is reduced to form other valuable compounds. The carbonyl group can be reduced to a secondary alcohol, 1-(3-hydroxyphenyl)hexan-1-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Current time information in Bangalore, IN.

For syntheses requiring high stereoselectivity, asymmetric reduction methods can be employed. Asymmetric transfer hydrogenation is a powerful technique for the chiral reduction of ketones. For example, the related compound 1-(3-hydroxy-phenyl)-ethanone can be reduced to the chiral alcohol (R)-3-(1-Hydroxy-ethyl)-phenol with a high enantiomeric excess. wikipedia.org Another method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide catalyst. kumamoto-nct.ac.jp Biocatalytic methods, using enzymes like reductases, also provide an efficient route to chiral alcohols from their corresponding ketones. researchgate.net

| Reduction Method | Reagent/Catalyst | Product Type | Reference |

| Hydride Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Racemic Alcohol | Current time information in Bangalore, IN. |

| Asymmetric Transfer Hydrogenation | Chiral catalyst | Enantiomerically enriched alcohol | wikipedia.org |

| Meerwein-Ponndorf-Verley | Aluminum alkoxide | Racemic/Chiral Alcohol | kumamoto-nct.ac.jp |

| Biocatalytic Reduction | Reductase enzymes | Enantiomerically enriched alcohol | researchgate.net |

Alternative Synthetic Routes and Methodological Innovations

Beyond classical acylation and reduction pathways, several other methods have been developed for the synthesis of hydroxyphenyl ketones. The Fries rearrangement is a notable reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. organic-chemistry.org This reaction is, however, generally ortho- and para-selective, making it unsuitable for the direct synthesis of the meta-isomer of this compound. organic-chemistry.org For example, the Fries rearrangement of phenyl caproate would be expected to yield ortho- and para-hydroxyhexanophenone. bioorganica.com.ua

More complex, multi-step syntheses can provide access to the target molecule. One potential route involves the reductive amination of a diketone intermediate, followed by hydrolysis to yield the desired bisphenol structure, although this is for a related but different compound. nibs.ac.cn

Innovative approaches utilizing bio-based starting materials are also emerging. For instance, a synthetic route to 8-(3-hydroxyphenyl)octanal has been developed from cardanol, a component of cashew nut shells. This process involves epoxidation of the alkene chains in cardanol, followed by oxidative cleavage to produce the aldehyde. nih.gov While this yields an aldehyde, the strategy demonstrates a sustainable pathway to 3-hydroxyphenyl substituted carbonyl compounds.

Functional Group Interconversions and Derivatization

The presence of two reactive functional groups, a hydroxyl group and a ketone moiety, makes this compound a versatile platform for further chemical modifications.

Modification of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification: The hydroxyl group can be readily converted into an ester or an ether. Acylation with an acid chloride or anhydride forms an ester, a common derivatization technique. scispace.com A particularly useful transformation is the conversion of the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate. wikipedia.org This is accomplished by reacting the phenol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base. Sulfonates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. organic-chemistry.orgwikipedia.org Methyl groups can also be used as protecting groups for the hydroxyl functionality during multi-step syntheses. thieme-connect.com

Oxidation: The hydroxyl group can be oxidized, although this is less common for phenols compared to the reactions on the ring or side chain. Current time information in Bangalore, IN.

| Reaction Type | Reagent | Product | Purpose | Reference |

| Acylation | Acyl chloride | Ester | Derivatization, Protection | scispace.com |

| Sulfonylation | Methanesulfonyl chloride | Mesylate | Activation for Nucleophilic Substitution | wikipedia.org |

| Etherification | Alkyl halide | Ether | Protection | thieme-connect.com |

Reactions at the Ketone Moiety

The ketone's carbonyl group is a primary site for reactivity, with reduction being the most prominent reaction.

Reduction: As previously discussed in section 2.1.2, the ketone can be reduced to a secondary alcohol. This transformation is fundamental and can be achieved with high stereocontrol to produce specific enantiomers of 1-(3-hydroxyphenyl)hexan-1-ol. Current time information in Bangalore, IN.wikipedia.org The resulting benzylic alcohol can be further transformed. For example, it can be converted to the corresponding halide and subsequently reduced to remove the hydroxyl group entirely, yielding a 3-hexylphenol. kumamoto-nct.ac.jp

Other Reactions: The ketone moiety can participate in other transformations as well. The presence of α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl allows for reactions such as α-halogenation. Dehydrogenation can be used to introduce a double bond, forming an α,β-unsaturated ketone (a chalcone-like structure). Reductive amination, which converts the ketone into an amine, is another possible transformation pathway. nibs.ac.cn

Transformations of the Alkyl Chain

The alkyl chain of this compound and related structures is amenable to various chemical transformations, allowing for the synthesis of diverse derivatives. Research into analogous compounds demonstrates that the alkyl portion can be strategically modified through cleavage, oxidation, and the introduction of new functional groups.

One significant transformation is the oxidative cleavage of the alkyl chain. In a study on cardanol, a phenolic compound with a long alkyl chain, a multi-step process was used to cleave the chain and introduce an aldehyde functionality. This involved epoxidation of the double bonds within the chain, followed by hydrolysis to diols, and subsequent oxidative cleavage using sodium periodate (B1199274) (NaIO₄) to yield 8-(3-hydroxyphenyl)octanal. rsc.org While this example starts from a C15 chain, the principle of cleaving a hydrocarbon chain attached to a hydroxyphenyl ring to introduce a reactive group like an aldehyde is a key transformation.

Another approach to modifying the alkyl chain involves adding polar functional groups. For instance, in the synthesis of ferrocenyl derivatives, ester groups were added to the alkyl chain to study the effect of polarity on biological activity. researchgate.net This demonstrates the feasibility of functionalizing the alkyl chain of aryl ketones to create analogues with tailored properties.

The carbonyl group within the hexanoyl moiety is also a key site for transformations. Standard chemical reactions for ketones can be applied here. Reduction of the carbonyl group using agents like sodium borohydride or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-(3-hydroxyphenyl)hexan-1-ol. smolecule.com Conversely, oxidation reactions can target the benzylic position, though this is less common for simple alkyl chains unless specific activating groups are present.

Green Chemistry Principles in the Synthesis of Related Structures

The principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds and their derivatives to minimize environmental impact. This involves the use of sustainable solvents, solvent-free conditions, and efficient, reusable catalysts.

Solvent-free and microwave-assisted synthesis represents a significant green approach. For example, the synthesis of 1,10-phenanthrolines, a class of heterocyclic compounds, has been achieved under solvent- and metal-free conditions. tandfonline.com A mixture of reactants was heated directly or irradiated with microwaves, leading to high yields in significantly reduced reaction times compared to conventional heating in solvents. tandfonline.com

The use of greener, less toxic solvents is another cornerstone of sustainable synthesis. In the synthesis of indanone analogues of chalcones, the hazardous solvent dichloromethane (B109758) was replaced with 4-methyltetrahydropyran (4-MeTHP). preprints.org Although this resulted in a lower yield for the Nazarov cyclisation reaction, it created a more sustainable process by avoiding harmful solvents and simplifying the work-up procedure. preprints.org

Furthermore, the development of recoverable and reusable catalysts aligns with green chemistry goals. Magnetic nanoparticles, such as Fe₂O₃@SiO₂, have been employed as highly efficient and recyclable catalysts for the synthesis of chalcone-derived 1,4-dihydropyridines. mdpi.com This methodology offers a more sustainable alternative to traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. mdpi.com The use of solid-supported reagents, like silica (B1680970) gel impregnated with sodium bisulfate (NaHSO₄), also provides a milder and more environmentally friendly protocol for reactions such as the cyclodehydration of 1,3-diketones to form flavones. researchgate.net

Table 1: Overview of Green Chemistry Approaches in the Synthesis of Related Structures

| Green Approach | Example Reaction | Key Advantages | Reference |

|---|---|---|---|

| Solvent- & Catalyst-Free | Synthesis of 1,10-phenanthrolines | Reduced waste, energy efficiency (microwave) | tandfonline.com |

| Green Solvent | Nazarov cyclisation using 4-MeTHP | Avoids hazardous solvents, sustainable process | preprints.org |

| Recyclable Nanocatalyst | Synthesis of 1,4-dihydropyridines with Fe₂O₃@SiO₂ | High efficiency, catalyst reusability | mdpi.com |

| Solid-Supported Reagent | Cyclodehydration using silica-supported NaHSO₄ | Ease of handling, simple work-up, catalyst recovery | researchgate.net |

Catalytic Approaches and Reaction Optimization Studies

Catalysis is fundamental to the efficient and selective synthesis of this compound and related compounds. A variety of catalytic systems, from traditional Lewis acids to modern organocatalysts and nanocatalysts, have been explored, often accompanied by detailed optimization studies to maximize yield and purity.

The primary synthetic route to hydroxyphenyl alkanones is the Friedel-Crafts acylation. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the acylation of a phenol with an acyl chloride (e.g., hexanoyl chloride). smolecule.com For industrial-scale production, process optimization may involve using continuous flow reactors to improve mixing and heat transfer, thereby enhancing yield and product quality. smolecule.com

Asymmetric catalysis is crucial for producing optically active derivatives, which are important in pharmaceuticals. For instance, the asymmetric hydrogenation of 2-amino-1-phenylethanone derivatives to produce chiral amino alcohols is achieved using ruthenium complex catalysts that incorporate a chiral phosphine (B1218219) ligand. google.com Optimization of this process involves adjusting hydrogen pressure and temperature, with typical conditions ranging from 1 to 100 bar and 0°C to 120°C. google.com

Reaction optimization is also a key feature in the development of novel catalytic systems. In the synthesis of 1,4-dihydropyridine (B1200194) derivatives using a magnetic Fe₂O₃@SiO₂ nanocatalyst, a model reaction was used to determine the optimal catalyst loading. mdpi.com By varying the amount of the nanocatalyst from 1 to 4 mmol%, it was found that 3 mmol% provided the highest yields in the shortest reaction time under microwave irradiation. mdpi.com

Table 2: Optimization of Nanocatalyst Amount for Dihydropyridine Synthesis

| Entry | Catalyst Amount (mmol%) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 1 | 10 | 75 |

| 2 | 2 | 7 | 89 |

| 3 | 3 | 6 | 94 |

| 4 | 4 | 6 | 94 |

Data derived from a model reaction for the synthesis of chalcone-derived 1,4-dihydropyridines. mdpi.com

Organocatalysis offers a metal-free alternative for constructing complex molecules. The synthesis of tetrahydro-1H-xanthen-1-ones and chromen-1-ones from 2-hydroxybenzaldehydes and cyclic enones has been accomplished using a bifunctional, bicyclic imidazolyl alcohol (BIA) as an organocatalyst. ub.edu This reaction proceeds via a Morita-Baylis-Hillman/oxa-Michael cascade, demonstrating the power of organocatalysis to facilitate complex transformations in a single pot. ub.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of atoms within this compound can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the aliphatic protons of the hexanoyl chain. The aromatic region would typically show complex splitting patterns corresponding to the four protons on the substituted benzene (B151609) ring. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, its chemical shift being concentration and solvent dependent. The aliphatic chain protons would present signals with characteristic multiplicities: a triplet for the terminal methyl (-CH3) group, multiplets for the four methylene (-CH2-) groups, and a triplet for the methylene group adjacent to the carbonyl, which is deshielded.

While specific data for this compound is not extensively published, analysis of its analogues provides insight. For instance, the closely related compound 1-(3-hydroxyphenyl)ethanone shows aromatic protons and a singlet for the acetyl methyl group. nist.gov A more complex analogue, (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one , displays signals for the 3-hydroxyphenyl group protons, vinylic protons, and pyridine (B92270) ring protons, with a broad singlet at 10.01 ppm for the phenolic hydroxyl group. brieflands.com

¹H NMR Spectroscopic Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

|---|---|---|---|

| (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | DMSO-d6 | 10.01 (brs, OH), 8.69 (d, 1H, H6-Pyridine), 8.09 (d, J=12 Hz, -CH=CHCO-), 7.91 (m, 2H, H4,5-Pyridine), 7.71 (d, J=12 Hz, -CH=CHCO-), 7.57 (d, J=8 Hz, H6-3hydroxyphenyl), 7.45 (s, 1H, H2-3hydroxyphenyl), 7.44-7.48 (m, 1H, H3-Pyridine), 7.40 (t, J=8 Hz, H5-3-Hydroxyphenyl), 7.08 (d, J=8 Hz, H4-3hydroxyphenyl) | brieflands.com |

| 3-Ferrocenyl-3-(4-hydroxyphenyl)-hexan-4-one | CDCl3 | 7.14 (d, J=6.6 Hz, 2H, C6H4), 6.79 (d, J=6.6 Hz, 2H, C6H4), 4.85 (s, 1H, OH), 4.25 (s, 1H, C5H4), 4.22 (s, 1H, C5H4), 4.14 (s, 5H, Cp), 4.09 (s, 1H, C5H4), 3.96 (s, 1H, C5H4), 1.95-2.40 (m, 4H, CH2), 0.97 (t, J=7.2 Hz, 3H, CH3), 0.73 (t, J=7.4 Hz, 3H, CH3) | mdpi.com |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to each unique carbon atom, unless there is accidental equivalence. bhu.ac.in The carbonyl carbon (C=O) would appear significantly downfield (typically 190-220 ppm). bhu.ac.in The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the carbonyl group appearing at the lower end of this range. The carbons of the aliphatic hexanoyl chain would produce signals in the upfield region (10-40 ppm).

Spectroscopic data for related compounds illustrate these trends. For example, in various ketone analogues, the carbonyl carbon signal is consistently found downfield. mdpi.comscielo.brrsc.org

¹³C NMR Spectroscopic Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|

| 1-(4-bromophenyl)-4-nitro-3-phenylbutan-1-one | CDCl3 | 196.4, 139.1, 135.3, 129.8, 129.2, 128.8, 128.3, 128.0, 125.9, 79.2, 41.4, 39.3 | rsc.org |

| 3-Ferrocenyl-4-(4-hydroxyphenyl)-1-hydroxy-hept-3-ene (Z isomer) | acetone-d6 | 157.4/157.5 (C), 143.6 (C), 141.7 (C), 136.3/136.7 (C), 131.3/131.7 (2CH, C6H4), 116.5/116.7 (2CH, C6H4), 90.1/91.1 (C, C5H4), 70.5/70.6 (2CH, C5H4), 70.4/70.6 (5CH, Cp), 69.0/69.3 (2CH, C5H4), 63.4/64.2 (CH2O), 40.8 (CH2), 29.8/30.6 (CH2), 13.9/14.2 (CH3) | mdpi.com |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable. mdpi.com

COSY (Correlated Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the aromatic ring and along the aliphatic chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). sdsu.edu It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the methylene protons adjacent to the carbonyl group to the carbonyl carbon itself, and to the quaternary aromatic carbon C1', definitively linking the hexanoyl chain to the phenyl ring. The structure of complex analogues is often elucidated through detailed analysis of COSY, HSQC, and HMBC spectra. researchgate.netscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key characteristic absorptions would be:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp absorption band around 1680-1660 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone.

Absorptions in the 3100-3000 cm⁻¹ range for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

Data from analogues like 1-(3-hydroxyphenyl)ethanone nist.gov and (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one brieflands.com support these expected values.

Infrared (IR) Spectroscopic Data for Analogues of this compound

| Compound | Medium | Characteristic Absorption Bands (ν, cm⁻¹) | Source |

|---|---|---|---|

| (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | KBr | 3055, 2960 (C-H), 1664 (C=O), 1616, 1591, 1581 (C=C) | brieflands.com |

| 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4-nitrobutan-1-one | KBr | 3360 (O-H), 3061 (C-H, aromatic), 1707 (C=O), 1596, 1562 (C=C) | rsc.org |

| 3-(3,5-Bis(1-methylethyl)-4-hydroxyphenyl)-2-methylpropanone | KBr | 3488 (O-H), 2962, 2869 (C-H, aliphatic), 1696 (C=O) | scielo.br |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form. For this compound (MW = 192.25), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 192.

The fragmentation pattern offers further structural proof. A prominent fragmentation pathway for ketones is the alpha-cleavage on either side of the carbonyl group. This would lead to characteristic fragment ions. For example, cleavage between the carbonyl carbon and the phenyl ring would yield an acylium ion [C6H13O]⁺ at m/z 99, while cleavage between the carbonyl carbon and the alkyl chain would produce a [C7H7O2]⁺ ion at m/z 121 (the 3-hydroxybenzoyl cation). Subsequent loss of carbon monoxide (CO) from the benzoyl cation would result in a [C6H7O]⁺ ion at m/z 93. Analysis of the mass spectra of analogues confirms these types of fragmentation patterns. brieflands.commdpi.com

Mass Spectrometry (MS) Data for Analogues of this compound

| Compound | Ionization Method | Key Fragment Ions (m/z) | Source |

|---|---|---|---|

| (E)-1-(3-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Not specified | 239 (M⁺), 210, 135, 108, 79, 59 | brieflands.com |

| 3-Ferrocenyl-4-(4-hydroxyphenyl)-1-hydroxy-hept-3-ene | EI (70 eV) | 376 [M]⁺ | mdpi.com |

| 3-(3,5-Bis(1-methylethyl)-4-hydroxyphenyl)-2-methylpropanone | Not specified | 276 (M), 261, 233, 192, 191 | scielo.br |

X-ray Crystallography for Solid-State Molecular Architecture (if available for analogues)

For example, the crystal structure of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate (3HPPP) has been determined. nih.goviucr.org This compound crystallizes in the monoclinic space group P2/c. nih.goviucr.org The analysis revealed a planar molecular conformation and a crystal packing consolidated by a network of intermolecular hydrogen bonds. These include interactions between the pyrrole (B145914) N-H group and a water molecule, and between the phenolic hydroxyl group and the carbonyl oxygen of an adjacent molecule. nih.goviucr.org Such hydrogen bonding is a key feature expected in the solid-state structure of this compound, influencing its physical properties like melting point and solubility.

Crystallographic Data for 3-(3-Hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | 2C₁₃H₁₁NO₂·H₂O | nih.gov |

| Crystal System | Monoclinic | nih.goviucr.org |

| Space Group | P2/c | nih.goviucr.org |

| Key Interactions | Intermolecular hydrogen bonds: pyrrole-N—H⋯O(water), carbonyl-C=O⋯H—O-phenol, phenol-O—H⋯O(water) | nih.goviucr.org |

Chiroptical Spectroscopy (if chiral variants exist)

Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are instrumental in studying chiral molecules—those that are non-superimposable on their mirror images. pageplace.demertenlab.desaschirality.org These methods measure the differential interaction of a sample with left and right circularly polarized light, providing information on the molecule's three-dimensional structure and absolute configuration. saschirality.orgacs.org

The parent compound, this compound, is an achiral molecule. It lacks a stereogenic center and possesses a plane of symmetry; therefore, its mirror image is superimposable on the original molecule. pageplace.de As a result, this compound does not exhibit optical activity and is not a direct subject for chiroptical analysis.

However, chiroptical studies are highly relevant for various structural analogues of this compound that are chiral. The ketone chromophore, present in this compound family, is a classic subject for such stereochemical studies. thieme-connect.de Research on naturally occurring and synthetic chiral analogues provides insight into how three-dimensional structure influences molecular properties and interactions.

Chiroptical Studies of Chiral Analogues

Significant research has been conducted on chiral analogues, particularly those found in ginger (Zingiber officinale), which share the hydroxyphenyl and keto-alkyl structural motifs.

Gingerols : Compounds like scispace.com-gingerol, rsc.org-gingerol, and tum.de-gingerol are chiral due to a hydroxyl group on the alkyl chain. Circular dichroism (CD) has been employed to study their interactions with biological macromolecules. For instance, CD studies indicated that the binding of gingerols to human serum albumin (HSA) resulted in minimal transformation of the protein's secondary structure. nih.gov Other investigations have used CD to analyze the interaction between 6-gingerol (B72531) and calf thymus DNA (ctDNA). researchgate.net

Diarylheptanoids : This class of compounds, also from ginger, features a seven-carbon chain linking two aromatic rings. rsc.orgrsc.org Many chiral diarylheptanoids have been isolated, and their absolute configurations were unambiguously determined through comprehensive spectroscopic analysis, including the use of electronic circular dichroism (ECD) calculations. rsc.orgrsc.org

Other Phenyl Ketone Analogues : The chiroptical properties of more complex synthetic analogues containing the 3-hydroxyphenyl group have also been reported. For example, enantiomeric pairs of 5-(3-hydroxyphenyl)morphan derivatives, which are rigid, chiral structures, have been synthesized. nih.gov Their chiroptical properties were confirmed by measuring their specific rotation, a fundamental chiroptical measurement. nih.gov The enantiomers exhibited nearly equal and opposite specific rotation values, such as [α]D20 +22.0° for the (+)-enantiomer and -22.3° for the (-)-enantiomer of (E)-1-((1S,5R)-5-(3-Hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-2-yl)-3-phenylprop-2-en-1-one and its (1R,5S) counterpart, respectively, confirming their enantiomeric relationship. nih.gov

The table below summarizes the application of chiroptical spectroscopy to these chiral analogues.

| Compound Class/Analogue | Chiroptical Technique | Research Finding |

| Gingerols (e.g., scispace.com-, rsc.org-, tum.de-gingerol) | Circular Dichroism (CD) | Used to characterize the interaction with macromolecules like Human Serum Albumin (HSA) and DNA, revealing minor conformational changes. nih.govresearchgate.net |

| Diarylheptanoids | ECD Calculations | Employed to determine the absolute configuration and unambiguously elucidate the three-dimensional structures of newly isolated compounds. rsc.orgrsc.org |

| (E)-1-(5-(3-Hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-2-yl)-3-phenylprop-2-en-1-one enantiomers | Specific Rotation (α) | Measurement of specific rotation ([α]D20) confirmed the identity of the separated enantiomers, showing equal and opposite optical activity. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, such as its electronic distribution and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For aromatic ketones like this compound, DFT calculations can elucidate a variety of molecular properties. nih.gov While specific DFT studies on this exact compound are not extensively published, analysis of related structures, such as chalcones and other hydroxyphenyl ketones, provides a strong predictive framework. mdpi.comnih.gov

DFT calculations typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. nih.gov For this compound, this would involve determining the preferred orientation of the hexanoyl group relative to the hydroxyphenyl ring. Following optimization, various electronic properties can be calculated.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com For similar phenolic compounds, these calculations help identify the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable output, visually representing the charge distribution and highlighting electron-rich regions (like the hydroxyl and carbonyl oxygens) and electron-poor regions. researchgate.net

Other quantum chemical descriptors that can be calculated include chemical potential (µ), hardness (η), and global electrophilicity (ω), which provide further insights into the molecule's reactivity. researchgate.netfrontiersin.org

Table 1: Representative Quantum Chemical Parameters from DFT Studies on Related Phenolic Ketones

| Parameter | Typical Calculated Value/Observation | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ~3.8 - 5.0 eV frontiersin.org | Indicates chemical reactivity and stability. frontiersin.org |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms | Identifies sites for electrophilic attack. researchgate.net |

| Global Electrophilicity Index (ω) | >1.5 eV researchgate.net | Suggests strong electrophilic character. researchgate.net |

| Chemical Hardness (η) | Lower values suggest higher reactivity | Measures resistance to change in electron distribution. nih.gov |

This table is illustrative and based on data from related compounds. Actual values for this compound would require specific calculation.

The presence of a flexible hexanoyl chain in this compound gives rise to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. core.ac.uk The rotation around the single bonds, particularly the C-C bonds of the hexyl chain and the bond connecting the carbonyl group to the phenyl ring, defines the molecule's conformational landscape. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study how this compound might interact with biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme active site. researchgate.net This method is instrumental in structure-based drug design for generating hypotheses about how a molecule might exert a biological effect.

While specific docking studies for this compound are not widely reported, studies on analogous compounds provide insight into its potential interactions. For instance, a docking study was performed on the structurally related 1-(2-hydroxyphenyl)-6-nitro-3-(4-nitrophenyl) hexan-1-one, demonstrating the feasibility of such analyses for this chemical class. nih.gov

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The software then samples numerous orientations and conformations of the ligand, calculating a "docking score" for each pose to estimate the binding affinity. nih.gov Key interactions often involve hydrogen bonds (from the phenolic hydroxyl and carbonyl oxygen), hydrophobic interactions (with the phenyl ring and hexyl chain), and π-π stacking. mdpi.com

Table 2: Potential Biological Targets for Docking Studies of Hydroxyphenyl Ketones

| Target Class | Example | Potential Interactions |

| Kinases | Various | Hydrogen bonding with hinge region residues, hydrophobic interactions. |

| Oxidoreductases | e.g., Tyrosinase dergipark.org.tr | Coordination with metal ions in the active site, hydrogen bonds. dergipark.org.tr |

| Nuclear Receptors | e.g., Estrogen Receptor | Hydrophobic core interactions, hydrogen bonds with key polar residues. |

| G-Protein Coupled Receptors (GPCRs) | e.g., Opioid Receptors ijper.org | Ionic interactions, hydrogen bonds, and hydrophobic pockets. ijper.org |

Pharmacophore modeling is a powerful ligand-based drug design technique. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. researchgate.net

For a class of compounds like hydroxyphenyl ketones, a pharmacophore model can be developed based on a set of known active molecules. au.dk This model can then be used to screen large databases for new, structurally diverse compounds that fit the model and are therefore likely to be active. It also helps in understanding the key interaction points required for biological activity.

A pharmacophore model for inhibitors targeting a receptor that binds this compound would likely include:

A hydrogen bond donor feature corresponding to the phenolic hydroxyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen.

A hydrophobic/aromatic feature representing the phenyl ring.

A hydrophobic feature for the hexyl chain.

The spatial relationship between these features is critical for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jst.go.jp By correlating physicochemical properties or calculated molecular descriptors with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the optimization of lead structures. uni-tuebingen.de

QSAR studies have been successfully applied to various classes of compounds containing phenolic and ketone functionalities, such as chalcones, flavonoids, and chromones. These studies typically involve calculating a wide range of molecular descriptors, including:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area, radius of gyration.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Indices that describe molecular branching and connectivity.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model. uni-tuebingen.de For a series of analogs of this compound, a QSAR study could reveal, for example, how the length and branching of the alkyl chain or the position and nature of substituents on the phenyl ring affect a specific biological activity.

Tautomeric Equilibria Studies

However, based on the structural features of this compound, it is possible to discuss the relevant tautomeric forms from a theoretical standpoint. The compound possesses both a ketone functional group and a phenol group, making it susceptible to keto-enol tautomerism.

Theoretical Tautomeric Forms

This compound can theoretically exist in equilibrium between its primary keto form and several enol or quinonoid tautomers. The principal equilibrium would be between the phenolic keto form and its corresponding enol tautomers.

Keto Form (Phenolic): This is the standard representation of the compound, this compound. In this form, the aromaticity of the benzene ring is fully intact, which generally confers significant stability.

Enol Forms: Tautomerization can occur at the hexanoyl chain, creating an enol. This involves the migration of a proton from the alpha-carbon (the carbon adjacent to the carbonyl group) to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.

(E/Z)-1-(3-hydroxyphenyl)hex-1-en-1-ol: This would be the direct enol form derived from the ketone.

Quinonoid (or Dienone) Forms: A more complex tautomerism can involve the phenolic hydroxyl group. In this case, the proton from the phenol can migrate to the carbonyl oxygen, leading to the formation of a quinonoid-type structure. This would disrupt the aromaticity of the phenyl ring, which is generally energetically unfavorable.

Factors Influencing Tautomeric Equilibrium

While specific data for this compound is unavailable, general principles from computational studies on related molecules, such as other hydroxy-substituted arenes and β-dicarbonyl compounds, can provide insights into the factors that would govern its tautomeric equilibrium. acs.orgnih.govnih.govnih.gov

Aromaticity: The stability gained from the aromatic sextet of the phenyl ring is a powerful driving force. Consequently, the phenolic keto form is expected to be overwhelmingly the most stable and predominant tautomer under normal conditions. Tautomers that disrupt this aromaticity, such as the quinonoid forms, would likely be present in negligible amounts.

Solvent Effects: The polarity of the solvent can influence the relative stabilities of tautomers. masterorganicchemistry.comnih.gov Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. However, for simple ketones and phenols, the keto form typically remains dominant.

Intramolecular Hydrogen Bonding: The position of the hydroxyl group at the meta position (position 3) of the phenyl ring relative to the hexanoyl substituent means that it cannot form a direct intramolecular hydrogen bond with the carbonyl oxygen. In ortho-hydroxyacetophenones, such hydrogen bonding can stabilize the enol form, but this is not a factor for the meta-substituted this compound. mdpi.com

Computational Methods for Study

Should research be undertaken, Density Functional Theory (DFT) would be a primary computational method to investigate these equilibria. nih.govnumberanalytics.comresearchgate.net Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) could determine the optimized geometries and relative Gibbs free energies of the different tautomers. researchgate.net The inclusion of a solvent continuum model (like PCM) would be crucial for simulating solution-phase behavior. nih.gov Such studies would provide quantitative data on the equilibrium constants (K_T) and the energy barriers for interconversion between the tautomers.

Lack of Specific Preclinical Research Data for this compound

Following a comprehensive and systematic search of available scientific literature and databases, it has been determined that there is a significant lack of specific preclinical research data for the chemical compound This compound . The detailed investigation required to fulfill the specified article outline—covering molecular targets, enzyme modulation, receptor binding, intracellular signaling, cell proliferation, and apoptosis—could not be completed due to the absence of published studies focusing solely on this compound.

The performed searches aimed to identify research pertaining to the following areas for this compound:

Molecular Targets and Binding Interactions: No specific studies detailing the molecular targets or binding interactions of this compound were found.

Enzyme Modulation: There is no available literature on enzyme inhibition or activation kinetics specifically involving this compound.

Receptor Interaction: Ligand binding assays in non-human models for this compound have not been described in the accessible literature.

Intracellular Signaling: Research on the modulation of intracellular signaling pathways by this compound in cellular models is not available.

Cellular Biology: There are no published in vitro studies on the effects of this compound on cell proliferation, cell cycle progression, or the induction of apoptosis.

While the search results did yield information on structurally related compounds, such as other hydroxyphenyl ketones and their derivatives (e.g., 1-(2-hydroxyphenyl)-6-nitro-3-(4-nitrophenyl) hexan-1-one researchgate.net and 3,4-bis-(3′-hydroxyphenyl)hexane nih.gov), the strict requirement to focus exclusively on this compound prevents the inclusion of data from these analogues.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline for this compound at this time. The requisite preclinical data does not appear to be available in the public domain.

Preclinical Mechanistic and Pharmacological Research of 1 3 Hydroxyphenyl Hexan 1 One

Cellular Biology Research in Model Systems

Modulation of Oxidative Stress Response (in vitro)

The in vitro evaluation of 1-(3-Hydroxyphenyl)hexan-1-one and structurally related phenolic compounds has focused on their capacity to modulate oxidative stress, a pathological process implicated in numerous diseases. medsci.orgnih.gov The primary mechanism underlying the antioxidant activity of these compounds is attributed to the hydrogen-donating potential of their phenolic hydroxyl group, which can neutralize highly reactive free radicals. nih.gov

Standard assays are employed to quantify this antioxidant potential. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, for instance, measures the ability of a compound to scavenge the stable radical cation ABTS•+. Research on a related pyridine-based chalcone (B49325), (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, demonstrated acceptable antioxidant properties in the TEAC method. brieflands.com Other common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. medsci.org In the DPPH assay, the compound's ability to donate a hydrogen atom to the DPPH radical results in a color change that can be measured spectrophotometrically. semanticscholar.org The FRAP assay, conversely, measures the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). medsci.org

The structural characteristics of this compound, specifically the presence of the hydroxyphenyl group, suggest its likely participation in antioxidant activities. smolecule.com Phenolic compounds can directly scavenge free radicals and inhibit enzymes that generate reactive oxygen species (ROS), such as xanthine (B1682287) oxidase. nih.gov Furthermore, they can upregulate the expression of endogenous antioxidant enzymes. Studies on other phenolic molecules have shown they can enhance the transcriptional and translational activities of NF-E2-related factor 2 (Nrf2), a key regulator of the antioxidant response. mdpi.complos.org Activation of Nrf2 leads to the increased production of protective enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), which are crucial for cellular defense against oxidative damage. mdpi.complos.orgresearchgate.net

Table 1: Antioxidant Activity of a Structurally Related Chalcone

| Compound | Assay | Result (EC₅₀ ± SD in µg/mL) | Reference Compound | Reference Result (EC₅₀ ± SD in µg/mL) |

|---|---|---|---|---|

| (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | TEAC | 6.33 ± 0.30 | Trolox | 3.83 ± 0.22 |

This table presents data for a compound structurally similar to this compound to illustrate typical results from in vitro antioxidant assays. EC₅₀ represents the concentration required to achieve 50% of the maximal antioxidant effect. Data sourced from a study on pyridine-based chalcones. brieflands.com

In Vivo Mechanistic Studies in Non-Human Animal Models (focused on pathways, not therapeutic outcomes)

While direct in vivo mechanistic data for this compound is limited, the methodologies for such investigations are well-established through studies of other psychoactive and bioactive compounds in non-human animal models. These studies are designed to elucidate how a compound affects biological pathways at a systemic level, independent of its potential therapeutic applications.

Assessment of Metabolic Pathway Modulation

To understand how this compound may alter metabolic functions, researchers utilize toxicometabolomics. This approach involves the comprehensive analysis of endogenous small molecules in biological fluids like plasma and urine following compound administration in animal models, such as rats. nih.gov By comparing the metabolic profiles of treated animals to a control group, significant fluctuations in metabolites can be identified. For example, a study on amphetamine in rats revealed significant changes in metabolites such as γ-glutamyl-γ-aminobutyraldehyde and imidazole (B134444) lactate, pointing to alterations in specific metabolic pathways. nih.gov This untargeted approach can provide crucial insights into the compound's mode of action and its effects on energy metabolism, amino acid metabolism, and other key cellular processes. nih.gov

Furthermore, targeted analyses can be conducted to investigate effects on specific neurochemical pathways. Studies with the structurally related compound 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] ((+)3PPP) in rats assessed its impact on dopamine (B1211576) metabolism and the release of hormones like adrenocorticotrophic hormone (ACTH) and prolactin. nih.gov Such studies provide a framework for evaluating how this compound might modulate neurotransmitter systems and neuroendocrine functions in vivo. nih.gov

Exploration of Systemic Biological Responses at the Molecular Level

Investigating systemic biological responses at the molecular level involves examining how the compound modulates key signaling pathways and protein expression in various tissues. Based on in vitro data for similar chalcones, a primary area of investigation for this compound in vivo would be its effect on inflammatory and oxidative stress pathways. biomolther.org

Animal models would be used to assess the compound's ability to induce the expression of cytoprotective proteins, such as Heme Oxygenase-1 (HO-1), a downstream target of the Nrf2 signaling pathway. mdpi.comresearchgate.net Researchers would measure the mRNA and protein levels of HO-1, as well as other antioxidant enzymes like SOD and catalase, in tissues of interest following administration of the compound. mdpi.com Concurrently, the effect on pro-inflammatory pathways would be explored. This includes analyzing the activation of transcription factors like activator protein-1 (AP-1) and NF-κB, which are central regulators of inflammation. biomolther.org Studies on other synthetic chalcones have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) expression and the activation of AP-1, providing a strong rationale for investigating these mechanisms for this compound in an in vivo context. biomolther.org

Chemoprofiling and High-Throughput Screening for Target Identification

Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action. This is achieved through chemoprofiling and high-throughput screening (HTS) campaigns, which test the compound against a wide array of proteins, enzymes, and receptors.

High-throughput screening involves rapidly assessing a compound's activity in a large number of bioassays. For instance, a compound library can be screened for inhibitory activity against a panel of receptors, as was done in a study that identified ligands for σ1 and σ2 receptors. upenn.edu Similarly, screening can identify inhibitors of specific cellular responses, such as the suppression of nitric oxide (NO) production in macrophage cell lines, which led to the identification of a potent anti-inflammatory chalcone derivative. biomolther.org

Once a preliminary "hit" is identified, further studies are conducted to confirm the interaction and determine the binding affinity. Structure-activity relationship (SAR) studies, for example, involve synthesizing and testing a series of analogues to define the molecular features necessary for binding to a specific target, such as the polo-box domain (PBD) of the enzyme PLK1. nih.gov

In addition to experimental screening, in silico methods play a significant role. Molecular docking is a computational technique used to predict how a small molecule binds to the active site of a target protein. researchgate.net This approach was used to model the interaction of a nitro-chalcone derivative with its potential target, providing insights into the binding pose and energy. researchgate.net Such computational predictions help to prioritize compounds for synthesis and experimental testing, streamlining the drug discovery process. The piperidine (B6355638) core, present in many bioactive compounds, is often explored in these studies for its potential to interact with targets in the central nervous system. ontosight.ai

Table 2: Methodologies for Target Identification

| Methodology | Description | Example Application |

|---|---|---|

| High-Throughput Screening (HTS) | Rapid, automated testing of a compound against large libraries of biological targets or cellular assays. | Screening chalcone derivatives to identify inhibitors of nitric oxide production in macrophages. biomolther.org |

| Receptor Binding Assays | Measuring the affinity of a compound for a specific receptor, often using a radiolabeled ligand. | Determining the binding affinity of novel compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. upenn.edu |

| Structure-Activity Relationship (SAR) | Synthesizing and testing analogues of a lead compound to determine which chemical moieties are critical for target binding and activity. | Defining the molecular determinants for binding to the PLK1 polo-box domain. nih.gov |

| Molecular Docking | A computational method that predicts the preferred orientation of a ligand when bound to a target protein. | Predicting the binding pose of a chalcone derivative within the active site of a target protein (1pxx). researchgate.net |

Structure Activity Relationship Sar Studies of 1 3 Hydroxyphenyl Hexan 1 One Derivatives

Systematic Modification of the Hydroxyl Group

The phenolic hydroxyl group is a critical pharmacophore in many biologically active compounds, capable of acting as both a hydrogen bond donor and acceptor. Modifications to this group on the 1-(3-hydroxyphenyl)hexan-1-one scaffold have significant consequences for biological activity.

Conversion of the hydroxyl group into an ether, such as a methoxy (B1213986) group (O-methylation), or esterification can drastically alter a compound's properties. slideshare.net O-methylation, for instance, removes the hydrogen-bonding donor capability and can influence the planarity of the molecule. encyclopedia.pub This change can be detrimental if the free hydroxyl is essential for binding to a biological target, but it can also be beneficial by increasing metabolic stability and bioavailability. encyclopedia.pubnih.gov Studies on various polyphenolic compounds show that while methylation can sometimes decrease anticancer or antioxidant benefits, it can also enhance activity in other contexts. nih.govnih.gov For example, in some flavonoids, methylation of hydroxyl groups at specific positions was found to improve activity. nih.gov In a series of malabaricone C analogues, converting hydroxyl groups to methoxy groups led to a significant enhancement in anticancer activity.

The antioxidant potential of phenolic compounds is often linked to the presence of hydroxyl groups, as they can donate a hydrogen atom to scavenge free radicals. encyclopedia.pub The substitution of these hydroxyls with O-alkyl ester groups can, in some cases, increase this potential. encyclopedia.pub However, conjugation reactions that occur in vivo, such as glucuronidation and sulfation, target these hydroxyl groups and can significantly reduce antioxidant activity. uminho.pt

The following table summarizes the effects of hydroxyl group modifications on the biological activity of related phenolic compounds.

| Modification | Effect on Hydrogen Bonding | General Impact on Activity | Source |

| O-Methylation (Ether) | Removes H-bond donor capability | Can increase or decrease activity depending on the target; may improve bioavailability. nih.gov | encyclopedia.pubnih.govnih.gov |

| O-Alkylation (Ether) | Removes H-bond donor capability | Synthetic ethers of carvacrol (B1668589) were more effective tyrosinase inhibitors than the parent phenol (B47542). nih.gov | nih.gov |

| Esterification | Removes H-bond donor capability | Can act as a prodrug strategy, releasing the active phenol after hydrolysis. nih.gov | slideshare.netnih.gov |

| Acetylation | Removes H-bond donor capability | An acetylated analogue of Sinapic Acid Phenethyl Ester (SAPE) was as potent as SAPE and more active than the drug zileuton. acs.org | acs.org |

Variation of the Phenyl Ring Substituents and their Positional Effects

The nature and position of substituents on the phenyl ring profoundly influence the electronic properties and steric profile of the molecule, thereby affecting its biological activity.

Electronic Effects: Both electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -F) have been studied. EDGs increase the electron density of the aromatic ring, which can enhance interactions with certain biological targets. studypug.com Conversely, EWGs make the phenyl ring more electron-deficient, which can also be favorable for other types of interactions. studypug.com For instance, in a series of 3-aminocyclohex-2-en-1-ones, derivatives with a lipophilic, electron-withdrawing trifluoromethyl group on the phenyl ring showed improved inhibitory potency. In some diarylpentanoids, compounds with EWGs were more favorable for activity than those with EDGs. mdpi.com

Positional Effects: The location of the substituent (ortho, meta, or para) is often as important as its electronic nature. Studies on various phenolic compounds have shown that substitution at the ortho and para positions often has a more significant impact on activity than substitution at the meta position. mdpi.comnih.gov This is because substituents at these positions can more effectively participate in resonance stabilization and influence the properties of the key functional groups. For example, in the asymmetric transfer hydrogenation of ketones, the presence of an ortho-substituent on the aromatic ring, particularly an ortho-OH group, can act as a directing group, leading to high enantioselectivity in the product formation. researchgate.netufmg.brsciforum.net In contrast, a study on hydroxyacetophenone radical cations found that the para-substituted isomer was susceptible to dissociation, while the ortho and meta isomers were stable due to a rotational barrier, illustrating how substituent position can dictate molecular stability and reactivity. nih.gov

The table below illustrates the impact of different substituents on the phenyl ring in various related compound series.

| Substituent Type | Position | General Impact on Activity | Source |

| Electron-Donating (e.g., -OH, -OCH₃) | Ortho, Para | Often enhances antioxidant activity; can increase reactivity. mdpi.comacs.org | mdpi.comacs.org |

| Electron-Withdrawing (e.g., -CF₃, -Cl) | Para, Meta | Can improve potency by creating favorable interactions in hydrophobic pockets. mdpi.com | mdpi.com |

| Halogens (e.g., -F, -Cl) | Para | Replacement of hydrogen with fluorine is a common strategy to modulate metabolism or block unwanted metabolic pathways. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Multiple Substituents | Di- or Tri-substituted | Often more active than mono-substituted compounds. The presence of a catechol (3,4-dihydroxy) moiety is frequently associated with high radical-scavenging activity. jst.go.jp | mdpi.comjst.go.jp |

Alterations to the Alkyl Chain Length and Branching

The hexanoyl chain in this compound is a key determinant of the molecule's lipophilicity and spatial orientation. Modifications to its length, saturation, and branching pattern can lead to significant changes in biological activity.

Chain Length: The length of the alkyl chain directly impacts the compound's lipophilicity. An optimal chain length is often required for effective interaction with biological membranes or hydrophobic pockets of enzymes and receptors. Studies on related homologous series, such as 3-alkoxy-4-aryl-4H-1,2,4-triazoles, have shown that anticonvulsant activity gradually increases with alkyl chain length up to a certain point (e.g., a heptyl chain), after which further increases in length lead to a decrease in activity. This suggests that an excessively long chain can hinder proper binding or reduce solubility. A thermodynamic analysis of ketones indicated that the influence of certain electronic effects stabilizes after the alkyl chain reaches three carbon atoms. researchgate.net

Branching: The introduction of branching in the alkyl chain can have a pronounced effect on both reactivity and biodegradability. Branching near the carbonyl group, for instance, can sterically hinder reactions at the carbonyl. researchgate.net A study on the biotransformation of naphthenic acids demonstrated that increased alkyl side-chain branching led to decreased rates of biodegradation. nih.gov Specifically, a linear butyl side chain was almost completely transformed, whereas a highly branched tert-butyl side chain was largely resistant. nih.gov

Unsaturation: The presence of a double bond in the alkyl chain, creating an α,β-unsaturated ketone (enone), introduces conformational rigidity and a new reactive site. conicet.gov.ar The conjugated system makes the β-carbon susceptible to nucleophilic attack (a Michael addition). wikipedia.org This feature is critical for the biological activity of many natural products, including chalcones. mdpi.com For some compounds, the α,β-unsaturated ketone scaffold is essential for their cytotoxic or chemopreventive effects, and saturation of the double bond leads to a loss of activity. acs.orgtandfonline.com

| Chain Modification | Key Finding | Example Compound Class | Source |

| Increased Length | Activity often increases to an optimal point, then declines. | 3-alkoxy-4-aryl-4H-1,2,4-triazoles | |

| Decreased Length | Reduced spacer chain length between aromatic rings led to reduced anticancer properties. | Malabaricone analogues | |

| Branching | Increased branching can decrease reaction rates and biodegradability due to steric hindrance. researchgate.netnih.gov | Diethyl ketone vs. Di-iso-propyl ketone; Butylcyclohexylbutanoic acids. researchgate.netnih.gov | researchgate.netnih.gov |

| Unsaturation (Enone) | Often crucial for activity; creates a rigid structure and an electrophilic β-carbon. acs.org | Chalcones, α,β-unsaturated ketones. acs.org | acs.orgconicet.gov.arwikipedia.org |

Substitutions and Transformations at the Ketone Functionality

The ketone's carbonyl group is a polar, reactive center that can participate in hydrogen bonding as an acceptor. Its transformation into other functional groups is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: The ketone group can be replaced by various bioisosteres—functional groups with similar physical or chemical properties. ipinnovative.com For example, replacing a ketone (-CO-) with a sulfone (-SO₂-) can improve metabolic stability. ipinnovative.com Other transformations aim to alter hydrogen bonding capacity or introduce new interaction points.

Derivatization: The carbonyl group readily reacts with nitrogen nucleophiles to form derivatives such as oximes and hydrazones. khanacademy.org

Oximes (-C=N-OH): The formation of oximes from ketones is a well-established reaction. ijprajournal.comgoogle.com Ketoxime linkages are generally more stable than hydrazones and can be used to introduce new side-chain diversity, although ketones react more slowly than aldehydes. rsc.org

Hydrazones (-C=N-NHR): Hydrazones can serve as intermediates for the synthesis of various heterocyclic rings, such as pyrazoles or 1,3,4-oxadiazoles. scirp.org This transformation fundamentally changes the shape and electronic properties of the original scaffold, often leading to entirely new biological activities.

Reduction: The ketone can be reduced to a secondary alcohol. This removes the planar carbonyl group and introduces a new chiral center and a hydrogen-bond-donating hydroxyl group. In some α,β-unsaturated ketones with antitumor activity, reduction of the ketone or the double bond leads to inactive compounds, highlighting the importance of the enone pharmacophore.

Heterocycle Formation: The ketone functionality can be a starting point for building more complex heterocyclic structures. For instance, α,β-unsaturated ketones can react with hydrazines to form pyrazolines, a class of compounds with a wide range of biological activities. scirp.org

| Transformation | New Functional Group | Significance | Source |

| Reduction | Secondary Alcohol | Introduces a chiral center and an H-bond donor; often removes activity dependent on the carbonyl. | |

| Oxime Formation | Oxime (-C=N-OH) | Increases stability and allows for new side-chain diversity; slower reaction than with aldehydes. rsc.org | ijprajournal.comrsc.org |

| Hydrazone Formation | Hydrazone (-C=N-NHR) | Acts as a versatile intermediate for synthesizing heterocycles like pyrazoles. scirp.org | khanacademy.orgscirp.org |

| Bioisosteric Replacement | Sulfone (-SO₂-), Oxadiazole | Can improve metabolic stability, bioavailability, and alter binding interactions. ipinnovative.comdrughunter.com | acs.orgipinnovative.comdrughunter.com |

Elucidation of Key Structural Features for Specific Molecular Interactions

Synthesizing the findings from modifications across the molecule allows for the elucidation of key structural features required for specific biological activities. Molecular modeling and docking studies provide further insight into how these features interact with target proteins at an atomic level. mdpi.comtandfonline.com

The Phenolic Hydroxyl Group: The free hydroxyl group is frequently crucial for activity, often acting as a key hydrogen bond donor or acceptor in the active site of an enzyme or receptor. mdpi.com For antioxidant activity, its ability to donate a hydrogen atom is paramount. encyclopedia.pub In asymmetric catalysis, an ortho-hydroxyl group can act as a directing group, coordinating to a metal catalyst and dictating the stereochemical outcome of the reaction. ufmg.brsciforum.net

The Phenyl Ring and Substituents: The aromatic ring itself often engages in π-π stacking or hydrophobic interactions within the target's binding pocket. acs.org The electronic nature of its substituents can fine-tune these interactions. For example, electron-withdrawing groups can enhance interactions with electron-rich domains of a protein, while electron-donating groups can interact favorably with electron-poor regions. studypug.com Molecular docking of some chalcones has shown that the carbonyl group plays a significant role in antibacterial activity by forming multiple hydrogen bonds with key residues in the target protein. mdpi.comresearchgate.net

The Alkyl Chain and Ketone: The length and conformation of the alkyl chain are critical for correctly positioning the pharmacophoric phenyl ring into the binding site. An α,β-unsaturated ketone system introduces a planar, rigid structure that can be essential for activity. tandfonline.com The conjugated system creates a Michael acceptor, which can covalently bind to nucleophilic residues (like cysteine) in a target protein, leading to irreversible inhibition. The carbonyl oxygen itself is a key hydrogen bond acceptor, an interaction that is consistently observed in molecular docking studies of related ketones. researchgate.net

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and analysis of complex mixtures. For 1-(3-Hydroxyphenyl)hexan-1-one, various chromatographic techniques are utilized to achieve distinct analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds with structural similarities to this compound, such as other hydroxylated and methoxylated chalcone (B49325) analogs, reversed-phase HPLC is commonly employed. undip.ac.id A typical HPLC system might utilize a C18 column as the stationary phase, which is effective at separating moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of an acid, such as acetic acid, to control ionization) and an organic solvent (such as methanol (B129727) or acetonitrile). lcms.cz This gradient elution, where the solvent composition is changed over the course of the analysis, allows for the efficient separation of compounds with a range of polarities. For instance, a chalcone analog was successfully analyzed with a retention time of 11.382 minutes using a specific HPLC method. undip.ac.id

Table 1: Illustrative HPLC Method Parameters for Chalcone Analogs

| Parameter | Condition | Reference |

| Column | C18 | lcms.cz |

| Mobile Phase A | 50 mM sodium acetate (B1210297), pH 4.8 with acetic acid/methanol, 80:20 | lcms.cz |

| Mobile Phase B | 50 mM sodium acetate, pH 4.8 with acetic acid/methanol/acetonitrile, 40:40:20 (v/v/v) | lcms.cz |

| Gradient | Initial conditions of 20% mobile phase B, linear gradient to 100% B over 25 min | lcms.cz |

| Flow Rate | 0.6 mL/min | lcms.cz |

| Temperature | 37 °C | lcms.cz |

| Detection | UV-Vis or Electrochemical Array | undip.ac.idlcms.cz |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility.

In GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information. For instance, GC-MS has been used to identify numerous phytochemicals in plant extracts, including compounds with structural motifs similar to this compound. nrfhh.comresearchgate.netijpsr.com The retention time and mass spectrum of a compound are key identifiers in GC-MS analysis. nrfhh.com

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for assessing the purity of a compound and monitoring the progress of a chemical reaction. ualberta.canih.gov In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. ualberta.canih.gov The plate is then placed in a developing chamber with a suitable mobile phase (eluent). ualberta.ca

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. ualberta.ca The purity of this compound can be assessed by the presence of a single spot on the TLC plate after development and visualization, often under UV light. ualberta.calibretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for tentative identification. ualberta.ca For related compounds, solvent systems like n-hexane:ethyl acetate are commonly used. brieflands.comoup.com For example, a chalcone analog showed an Rf value of 0.45 in a 6:4 mixture of n-hexane and ethyl acetate. undip.ac.id

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when this compound is to be analyzed from complex matrices such as biological fluids or plant extracts. undip.ac.id The goal of sample preparation is to isolate the analyte of interest from interfering substances that could compromise the analysis.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For example, a reaction mixture containing a hydroxyphenyl ketone derivative was extracted with ether, and the ether extracts were washed with a dilute sodium hydroxide (B78521) solution to remove acidic impurities. prepchem.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte or the interfering components.

Column Chromatography: This is often used for the purification of synthesized compounds. For instance, silica gel column chromatography with a mobile phase of hexanes and ethyl acetate has been used to purify similar compounds. rsc.orgnih.gov

The choice of sample preparation method depends on the nature of the sample matrix and the analytical technique to be used.

Advanced Detection Methodologies

The choice of detector is crucial for achieving the desired sensitivity and selectivity in the analysis of this compound.

UV-Vis Spectroscopy: Due to the presence of a chromophore (the phenyl ring and carbonyl group), this compound can be readily detected using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is a characteristic feature. For example, a related chalcone analog exhibited absorption maxima at 203, 235, and 345 nm in methanol. undip.ac.id However, in complex mixtures, overlapping spectra can make specific identification challenging. d-nb.info

Fluorescence Spectroscopy: While not as commonly reported for this specific compound, fluorescence detection can offer higher sensitivity and selectivity for compounds that fluoresce. The phenolic hydroxyl group could potentially be derivatized to introduce a fluorescent tag.

Electrochemical Detection: Electrochemical detectors, particularly when coupled with HPLC, can provide excellent sensitivity and selectivity for electroactive compounds like phenols. lcms.cz These detectors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. lcms.czrsc.org This method is particularly useful for detecting trace amounts of the compound in complex biological samples. lcms.czresearchgate.netacs.org

Validation of Analytical Methods for Research Reproducibility

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. ich.orgeuropa.eueuropa.eu The validation process involves evaluating several key parameters as defined by international guidelines such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eueuropa.eu

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Relevance to this compound Analysis | Reference |

| Accuracy | The closeness of the test results to the true value. | Assessed by analyzing a sample with a known concentration of this compound. | ich.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Evaluated at different levels: repeatability (same lab, same analyst, same day) and intermediate precision (within-laboratory variations). | ich.org |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Important to ensure that the method can distinguish this compound from its isomers, precursors, and degradation products. | ich.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Determined by analyzing a series of standards of this compound at different concentrations. | ich.org |